molecular formula C12H14N4O2 B254134 5-[(4-methoxybenzyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one

5-[(4-methoxybenzyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one

Cat. No. B254134
M. Wt: 246.27 g/mol
InChI Key: KLQABELYQSWWKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(4-methoxybenzyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one is a chemical compound that belongs to the class of triazine derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of pharmacology.

Mechanism of Action

The mechanism of action of 5-[(4-methoxybenzyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one is not fully understood. Further studies are needed to elucidate its molecular targets and signaling pathways.
3. Diagnostic tool: 5-[(4-methoxybenzyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one has been investigated for its potential use as a diagnostic tool for various diseases. Further studies are needed to determine its diagnostic accuracy and specificity.
4. Toxicity and safety: Further studies are needed to determine the toxicity and safety of 5-[(4-methoxybenzyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one in animal models and humans.
5. Formulation and delivery: Further studies are needed to develop suitable formulations and delivery systems for 5-[(4-methoxybenzyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one, which can improve its bioavailability and efficacy.
Conclusion:
In conclusion, 5-[(4-methoxybenzyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one is a promising compound with a wide range of potential applications in scientific research. Its biological activities, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound for the development of new drugs and diagnostic tools.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-[(4-methoxybenzyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one in lab experiments is its wide range of biological activities. It has been shown to exhibit antitumor, antiviral, and anti-inflammatory properties, making it a promising candidate for the development of new drugs. However, one of the main limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine its safety and efficacy in animal models and humans.

Future Directions

There are many future directions for the study of 5-[(4-methoxybenzyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one. Some of the potential areas of research include:
1. Development of new drugs: 5-[(4-methoxybenzyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one has shown promise as a potential drug candidate for the treatment of various diseases. Further studies are needed to determine its safety and efficacy in animal models and humans.
2.

Synthesis Methods

The synthesis of 5-[(4-methoxybenzyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one involves the reaction of 4-methoxybenzylamine with 6-methyl-1,2,4-triazin-3-one in the presence of a suitable catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The purity and yield of the product can be improved by using appropriate purification techniques.

Scientific Research Applications

5-[(4-methoxybenzyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one has been extensively studied for its potential applications in scientific research, particularly in the field of pharmacology. It has been shown to exhibit a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties. It has also been investigated for its potential use as a diagnostic tool for various diseases.

properties

Product Name

5-[(4-methoxybenzyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one

Molecular Formula

C12H14N4O2

Molecular Weight

246.27 g/mol

IUPAC Name

5-[(4-methoxyphenyl)methylamino]-6-methyl-2H-1,2,4-triazin-3-one

InChI

InChI=1S/C12H14N4O2/c1-8-11(14-12(17)16-15-8)13-7-9-3-5-10(18-2)6-4-9/h3-6H,7H2,1-2H3,(H2,13,14,16,17)

InChI Key

KLQABELYQSWWKU-UHFFFAOYSA-N

SMILES

CC1=NNC(=O)N=C1NCC2=CC=C(C=C2)OC

Canonical SMILES

CC1=NNC(=O)N=C1NCC2=CC=C(C=C2)OC

Origin of Product

United States

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